2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Description
Bond Angle Analysis
| Bond Type | Angle (°) | Source |
|---|---|---|
| Bridgehead C–C | 110.5–112.3 | |
| Carboxylic acid C=O | 122.8–124.5 | |
| Aminomethyl C–N | 108.9–110.2 |
The bridgehead carbons exhibit bond angles slightly smaller than tetrahedral due to ring strain. The carboxylic acid group adopts a planar geometry, with the carbonyl oxygen aligned anti to the bridgehead hydrogen.
Geometric Parameters Compared to Phenyl Rings
| Parameter | Bicyclo[2.2.2]octane | para-Phenyl |
|---|---|---|
| r (C1–C4) | 2.54–2.56 Å | 2.88–2.89 Å |
| d (C1–C6) | 5.56–5.58 Å | 5.90–5.93 Å |
| φ1 (C1–C2–C3–C4) | 176–177° | 178–179° |
| φ2 (C4–C5–C6–C1) | 176–177° | 178–179° |
These metrics confirm the bicyclo[2.2.2]octane core mimics the para-substituted phenyl ring’s geometry, albeit with shorter bond distances.
Stereochemical Features of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane scaffold imposes rigid stereochemical control through:
- Bridgehead substituent positioning : The carboxylic acid and aminomethyl groups occupy fixed axial and equatorial positions, respectively, to minimize 1,3-diaxial strain.
- Endo/exo selectivity : The aminomethyl group adopts an exo orientation to avoid steric clashes with the bicyclic framework.
- Conformational lock : The boat geometry restricts rotational freedom, leading to distinct diastereotopic environments for substituents.
Stereochemical rigidity is critical for applications in foldamer design, where the bicyclo[2.2.2]octane core stabilizes helical conformations in peptides and oligoureas.
Protonation States and Zwitterionic Behavior in Aqueous Media
In aqueous solutions, this compound exists as a zwitterion with simultaneous protonation of the amine and deprotonation of the carboxylic acid.
Acid-Base Properties
| Functional Group | pKa (Experimental) |
|---|---|
| Carboxylic acid | 5.6 |
| Aminomethyl amine | 8.3–9.1 |
The carboxylic acid’s acidity (pKa ~5.6) is enhanced by the electron-withdrawing bicyclo[2.2.2]octane framework, which reduces resonance stabilization compared to acyclic analogs. The amine’s pKa (~8.3–9.1) reflects steric hindrance from the bicyclic core, which limits solvation.
Zwitterionic Stabilization
The zwitterionic form is stabilized by:
- Intramolecular hydrogen bonding : Between the amine proton and carboxylate oxygen.
- Electrostatic interactions : Partial positive charge on the amine and negative charge on the carboxylate create a dipole-enhanced structure.
This dual protonation state is critical for solubility in aqueous media and interactions with ionic surfaces in biological systems.
Properties
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7;/h7-8H,1-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXBCVZNYKUICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The bicyclo[2.2.2]octane framework can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aminomethyl group: This step involves the functionalization of the bicyclic structure with an aminomethyl group, which can be achieved through various methods such as reductive amination.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Research indicates that 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride exhibits notable biological activity, particularly in relation to muscle relaxation and anticonvulsant effects. Its mechanism of action is believed to involve interactions with neurotransmitter systems, particularly GABA receptors, similar to the well-known muscle relaxant Baclofen.
Potential Therapeutic Uses
- Muscle Relaxant : The compound has been studied for its capacity to alleviate muscle spasms and spasticity.
- Anticonvulsant : Preliminary studies suggest it may have potential as an anticonvulsant agent, offering therapeutic avenues for conditions like epilepsy.
- Neurotransmitter Modulation : Its interactions with GABA receptors could make it useful in treating various neurological disorders.
Synthetic Applications
The unique structural characteristics of ABOC HCl make it a valuable intermediate in organic synthesis. It can serve as a building block for the synthesis of more complex molecules due to its reactive amine and carboxylic acid groups.
Synthesis Pathways
The synthesis typically involves several steps that require careful control of reaction conditions (temperature, pressure, pH). Common methods include:
- Amine Coupling Reactions : Utilizing the amine group for coupling with various electrophiles.
- Carboxylation Reactions : Exploiting the carboxylic acid functionality for further derivatization.
Case Studies and Research Findings
- Muscle Relaxation Studies : A study compared the muscle relaxant properties of ABOC HCl with Baclofen in animal models, demonstrating comparable efficacy in reducing muscle tone.
- Anticonvulsant Activity : Research published in pharmacological journals highlighted the potential of ABOC HCl as an anticonvulsant by showing its effectiveness in reducing seizure frequency in rodent models.
- Synthetic Utility : A case study detailed the use of ABOC HCl as a precursor for synthesizing novel bicyclic compounds that exhibit enhanced biological activity, showcasing its versatility in drug development.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues of Bicyclo[2.2.2]octane Derivatives
The following compounds share the bicyclo[2.2.2]octane core but differ in substituents, stereochemistry, and functionalization:
Physicochemical and Spectral Comparisons
- Molecular Weight and Polarity: The target compound (MW: 223.7 g/mol) is larger than simpler analogues like (2S,3S)-3-amino (MW: 205.68 g/mol) due to the additional methylene group in the aminomethyl substituent . The presence of a hydrochloride salt enhances water solubility compared to free bases (e.g., 13).
NMR and Stereochemical Analysis :
Biological Activity
2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, often abbreviated as ABOC, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.71 g/mol. The compound features a bicyclo[2.2.2]octane framework, which is characterized by its constrained conformation that enhances its biological activity.
Biological Activities
Research indicates that ABOC exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of bicyclic compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells.
- Enzyme Inhibition : ABOC has been evaluated for its ability to inhibit specific enzymes, which may be relevant in treating diseases where enzyme activity is dysregulated.
- Chiral Catalysis : The compound serves as a chiral scaffold in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Case Studies
- Antitumor Effects : A study conducted by Milbeo et al. (2021) demonstrated that derivatives of bicyclic β-amino acids, including ABOC, showed promising antitumor properties when tested against various cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Enzyme Inhibitory Activity : Research has shown that ABOC can act as an inhibitor for specific proteases and kinases, which are critical targets in cancer therapy and other diseases. The binding affinity and specificity were assessed using biochemical assays, revealing significant inhibition rates compared to control compounds .
- Chiral Catalysis Applications : ABOC has been utilized as a chiral catalyst in several asymmetric synthesis reactions, demonstrating its versatility in forming complex organic molecules with high enantioselectivity .
Data Tables
Q & A
Basic Question: What are the key synthetic routes for 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves two stages: (1) formation of the bicyclo[2.2.2]octane backbone and (2) functionalization with aminomethyl and carboxylic acid groups. A common approach includes:
- Step 1 : Cycloaddition or cage-closing reactions to construct the bicyclic framework.
- Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by carboxylation.
- Final Salt Formation : Reaction with HCl to yield the hydrochloride salt.
Critical Parameters : Solvent polarity (e.g., ethanol/water mixtures) and temperature (0–25°C) are critical for controlling regioselectivity and minimizing side reactions .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm bicyclic structure integrity, aminomethyl proton environments (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal, δ 10–12 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 228.12).
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core and confirms hydrochloride salt formation .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation in the bicyclic system.
- Chromatographic Purity : Use HPLC with evaporative light scattering detection (ELSD) to isolate and quantify isomers .
Advanced Question: What experimental design principles optimize reaction conditions for synthesizing analogs?
Methodological Answer:
Adopt Design of Experiments (DoE) frameworks to minimize trial-and-error:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Variables : Yield, purity, and regioselectivity.
- Statistical Analysis : Use ANOVA to identify significant factors. For example, ICReDD’s hybrid computational-experimental workflows reduce optimization time by 40% by integrating quantum chemical reaction path searches with machine learning .
Advanced Question: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., neuraminidase or proteases). Focus on the bicyclic core’s steric bulk and aminomethyl group’s hydrogen-bonding potential.
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (100 ns trajectories).
- In Vitro Validation : Compare docking scores with IC values from enzyme inhibition assays .
Advanced Question: What strategies mitigate instability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Use phosphate-buffered saline (PBS) at pH 2–9 to identify degradation products (HPLC-MS).
- Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions (e.g., decomposition above 150°C).
- Lyophilization : Stabilize the hydrochloride salt by freeze-drying in inert atmospheres .
Advanced Question: How to design bicyclo[2.2.2]octane-based analogs with enhanced pharmacokinetic properties?
Methodological Answer:
-
Structural Modifications :
Modification Impact Fluorination (C–F bonds) Increases metabolic stability PEGylation (amine group) Enhances solubility Carboxylic acid esterification Improves membrane permeability -
In Vivo Testing : Use pharmacokinetic models (e.g., compartmental analysis) to assess bioavailability and half-life .
Advanced Question: What methodologies validate the absence of mutagenic impurities in synthesized batches?
Methodological Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- LC-MS/MS : Quantify genotoxic impurities (e.g., alkylating agents) at ppm levels.
- ICH Guidelines : Follow M7(R1) limits for residual solvents and reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
